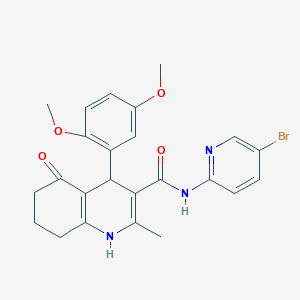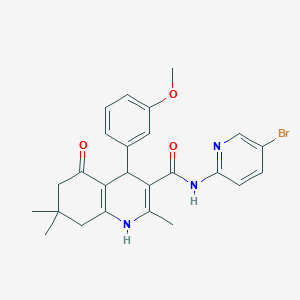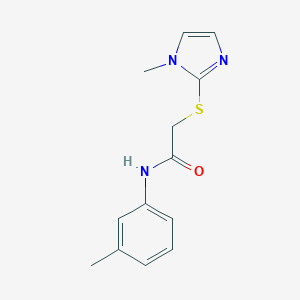
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidine derivative that has been synthesized for its potential use in scientific research. Thiazolidine derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of research studies. However, one limitation is that the compound has not yet been extensively studied in vivo, so its potential side effects and toxicity are not yet fully known.
Orientations Futures
There are several potential future directions for research on N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to determine the compound's efficacy and safety in vivo. Another potential area of research is the compound's antioxidant activity, which may have applications in preventing age-related diseases and promoting overall health. Additionally, further studies are needed to fully understand the compound's mechanism of action and identify any potential drug targets.
Méthodes De Synthèse
The synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through cyclization of the intermediate with acetic anhydride.
Applications De Recherche Scientifique
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to exhibit promising anti-cancer activity in vitro. A study published in the journal Bioorganic & Medicinal Chemistry Letters found that the compound inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study published in the journal Medicinal Chemistry Research found that the compound exhibited anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
|---|---|
Formule moléculaire |
C13H15N3O3S |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |
Clé InChI |
HRTJVCUWYSKTTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)